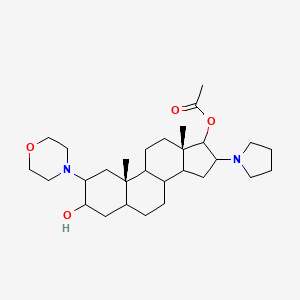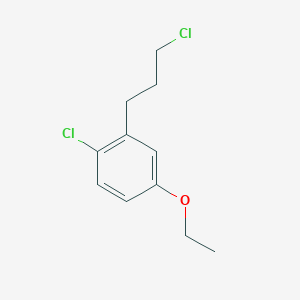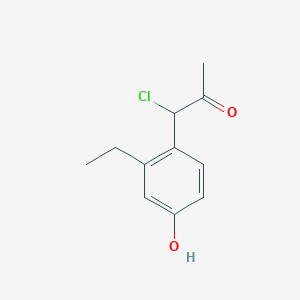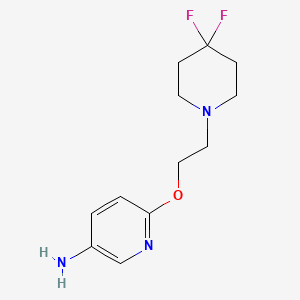
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group and an ethoxy group linked to a difluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine typically involves multiple steps. One common approach is to start with the preparation of 4,4-difluoropiperidine, which can be synthesized by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride. The resulting 4,4-difluoropiperidine is then reacted with 2-bromoethanol to form 2-(4,4-difluoropiperidin-1-yl)ethanol. This intermediate is subsequently reacted with 3-aminopyridine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The difluoropiperidine moiety can enhance the compound’s binding affinity and selectivity for its target, while the pyridine ring can participate in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluoropiperidin-1-yl)ethanamine
- 2-(4,4-Difluoropiperidin-1-yl)aniline
Uniqueness
6-(2-(4,4-Difluoropiperidin-1-yl)ethoxy)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17F2N3O |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H17F2N3O/c13-12(14)3-5-17(6-4-12)7-8-18-11-2-1-10(15)9-16-11/h1-2,9H,3-8,15H2 |
InChI Key |
IEUHXERNFYFQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




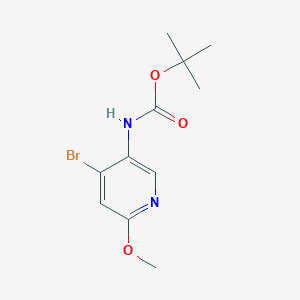
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
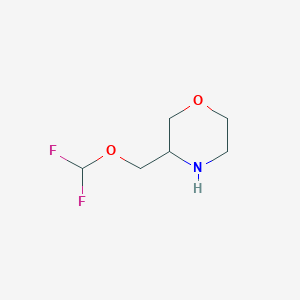
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
